
Benzofuran, 5-bromo-2,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,3-diphenylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and phenyl groups at the 2nd and 3rd positions of the benzofuran ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry .
Méthodes De Préparation
The synthesis of 5-Bromo-2,3-diphenylbenzofuran can be achieved through several methods:
Bromination of 2,3-Diphenylbenzofuran: One common method involves the bromination of 2,3-diphenylbenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Condensation Reaction: Another method involves the condensation of benzoin and p-bromophenol in the presence of sulfuric acid.
Analyse Des Réactions Chimiques
5-Bromo-2,3-diphenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-hydroxy-5-bromobenzophenone.
Reduction: Reduction of the compound can yield 5-bromo-2,3-diphenylbenzofuranol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-Bromo-2,3-diphenylbenzofuran is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in antimicrobial research, benzofuran derivatives are thought to inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, these compounds may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
5-Bromo-2,3-diphenylbenzofuran can be compared with other benzofuran derivatives, such as:
2,3-Diphenylbenzofuran: Lacks the bromine atom at the 5th position, which may result in different chemical reactivity and biological activity.
5-Methoxy-2,3-diphenylbenzofuran: Contains a methoxy group instead of a bromine atom, leading to variations in its chemical and biological properties.
5-Chloro-2,3-diphenylbenzofuran: Similar to the bromine derivative but with a chlorine atom, which may affect its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
55082-66-1 |
|---|---|
Formule moléculaire |
C20H13BrO |
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
5-bromo-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C20H13BrO/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13H |
Clé InChI |
PZNHHDYCGUOEAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


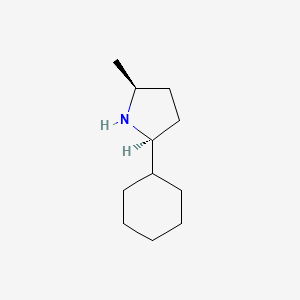
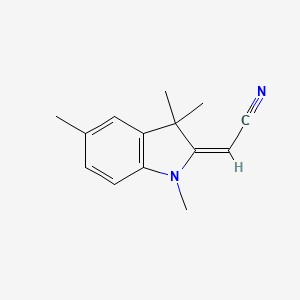
![5-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B12932273.png)
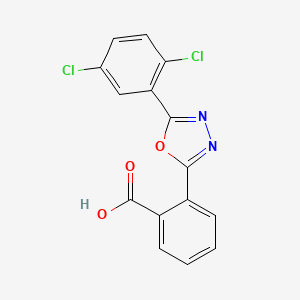
![sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12932299.png)
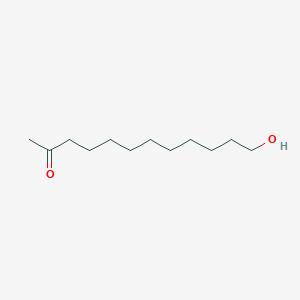

![[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12932314.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)

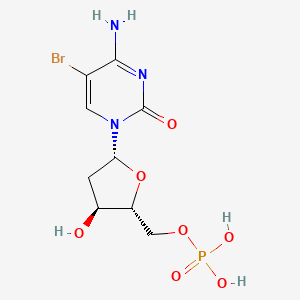
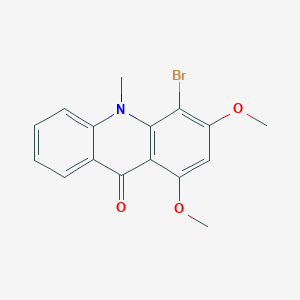
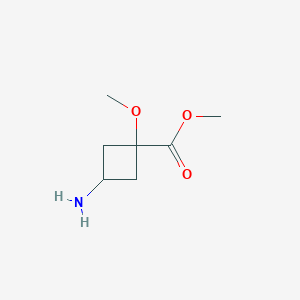
![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)
